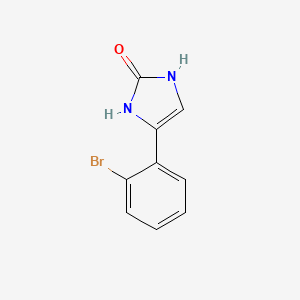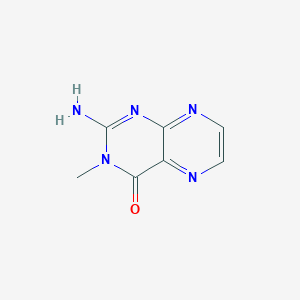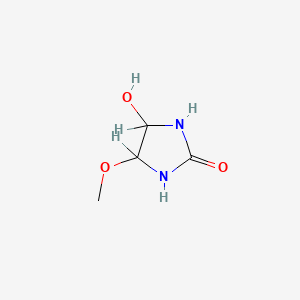
1,1'-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) is a synthetic organic compound with the molecular formula C18H32N6O2 It features a dodecane backbone with two imidazol-4-one rings, each substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) typically involves the following steps:
Starting Materials: The synthesis begins with dodecanediamine and glyoxal.
Formation of Imidazol-4-one Rings: The dodecanediamine reacts with glyoxal under acidic conditions to form the imidazol-4-one rings.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The imidazol-4-one rings can be reduced to form dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Dihydroimidazol derivatives.
Substitution Products: Various substituted imidazol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
- 1,1’-(Octane-1,8-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)
Uniqueness
1,1’-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one) is unique due to its longer dodecane backbone, which may confer different physical and chemical properties compared to its shorter-chain analogs
Propiedades
Número CAS |
94109-90-7 |
|---|---|
Fórmula molecular |
C18H32N6O2 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-imino-1-[12-(2-imino-4-oxoimidazolidin-1-yl)dodecyl]imidazolidin-4-one |
InChI |
InChI=1S/C18H32N6O2/c19-17-21-15(25)13-23(17)11-9-7-5-3-1-2-4-6-8-10-12-24-14-16(26)22-18(24)20/h1-14H2,(H2,19,21,25)(H2,20,22,26) |
Clave InChI |
OFVQFDHHQIACDB-UHFFFAOYSA-N |
SMILES |
C1C(=O)N=C(N1CCCCCCCCCCCCN2CC(=O)N=C2N)N |
SMILES canónico |
C1C(=O)NC(=N)N1CCCCCCCCCCCCN2CC(=O)NC2=N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1H-pyrrolo[2,3-B]pyridin-3-amine](/img/structure/B3361849.png)


![Pyrazolo[1,5-a]pyrimidin-7-amine, 5-(1-methylethyl)-](/img/structure/B3361865.png)


![N-[2-(Piperazin-1-yl)ethyl]urea](/img/structure/B3361893.png)
![2-Azaspiro[4.5]decane-3-carbonitrile](/img/structure/B3361901.png)






